molecular formula C27H44O9 B1146771 Pregnanetriol 3a-O-b-D-glucuronide CAS No. 74915-85-8

Pregnanetriol 3a-O-b-D-glucuronide

Cat. No.: B1146771
CAS No.: 74915-85-8
M. Wt: 512.6 g/mol
InChI Key: DUXHVCKABSGLJH-OPVTUZOVSA-N
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Mechanism of Action

Target of Action

Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a metabolite of progesterone, this compound is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain

Biochemical Pathways

This compound is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions

Pharmacokinetics

It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.

Biochemical Analysis

Biochemical Properties

Pregnanetriol 3a-O-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a prominent biomarker extensively utilized within the biomedical industry, holding paramount significance in studying bile acid metabolic status. The detailed structure of this compound facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the hydroxyl group of pregnanetriol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pregnanetriol 3a-O-b-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnanetriol 3a-O-b-D-glucuronide is unique due to its specific structure and the position of the glucuronic acid conjugation. This structural uniqueness influences its metabolic pathways and biological activities, distinguishing it from other similar compounds .

Properties

CAS No.

74915-85-8

Molecular Formula

C27H44O9

Molecular Weight

512.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1

InChI Key

DUXHVCKABSGLJH-OPVTUZOVSA-N

Isomeric SMILES

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Synonyms

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid;  17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

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